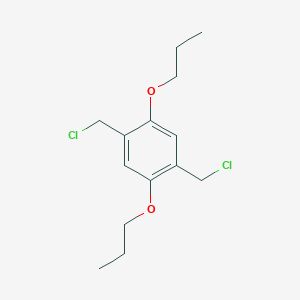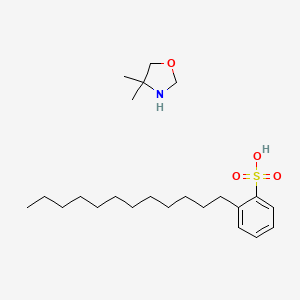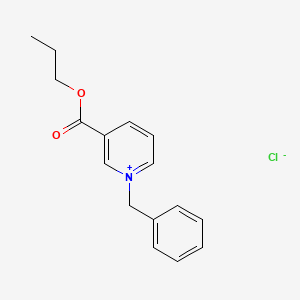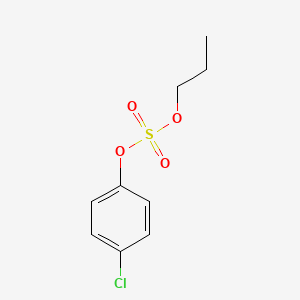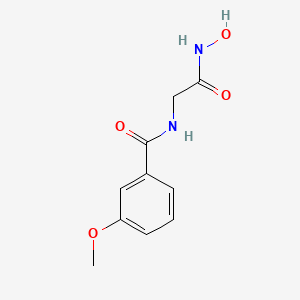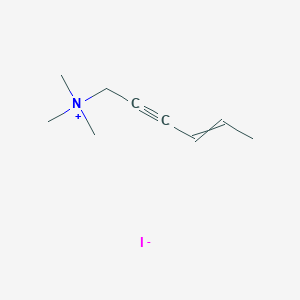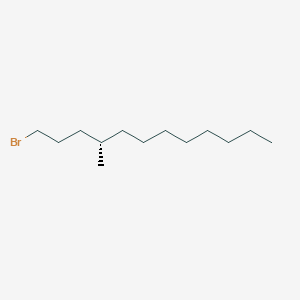
(4S)-1-Bromo-4-methyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-Bromo-4-methyldodecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the first carbon of a dodecane chain, with a methyl group attached to the fourth carbon in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Bromo-4-methyldodecane can be achieved through several methods. One common approach involves the bromination of (4S)-4-methyldodecane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or chloroform and may be catalyzed by light or heat to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-Bromo-4-methyldodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols.
Reduction: Alkanes.
Scientific Research Applications
(4S)-1-Bromo-4-methyldodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored for its potential as a building block in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-1-Bromo-4-methyldodecane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on the context of its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
1-Bromododecane: Lacks the methyl group at the fourth carbon.
4-Methyldodecane: Lacks the bromine atom.
1-Chloro-4-methyldodecane: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(4S)-1-Bromo-4-methyldodecane is unique due to the presence of both a bromine atom and a methyl group in the S-configuration, which imparts specific reactivity and stereochemistry. This makes it a valuable compound for stereoselective synthesis and applications requiring precise molecular configurations.
Properties
CAS No. |
67214-66-8 |
|---|---|
Molecular Formula |
C13H27Br |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
(4S)-1-bromo-4-methyldodecane |
InChI |
InChI=1S/C13H27Br/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h13H,3-12H2,1-2H3/t13-/m0/s1 |
InChI Key |
JRMLZJVSKZRTDK-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C)CCCBr |
Canonical SMILES |
CCCCCCCCC(C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


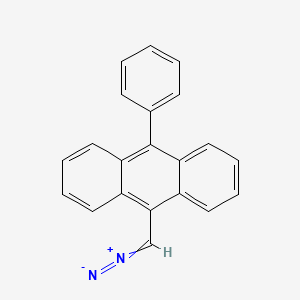
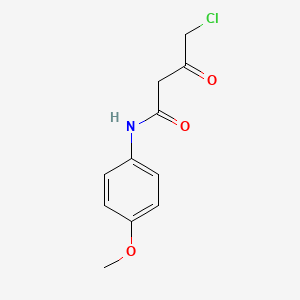
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
